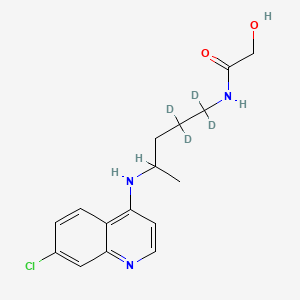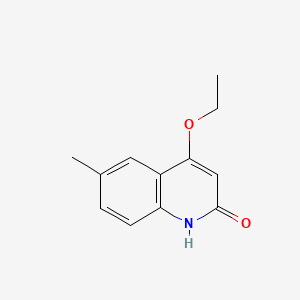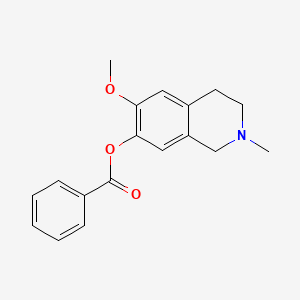
Didesethyl Chloroquine Hydroxyacetamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Didesethyl Chloroquine Hydroxyacetamide-d4” is a biochemical used for proteomics research . It has a molecular weight of 325.83 and a molecular formula of C16H16D4ClN3O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H16D4ClN3O2 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 4 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms.科学的研究の応用
Antiviral Activity Against SARS-CoV-2
Didesethyl Chloroquine Hydroxyacetamide-d4, as a derivative of chloroquine and hydroxychloroquine, may share similar antiviral properties. Research has demonstrated the efficacy of hydroxychloroquine in limiting the replication of SARS-CoV-2 in vitro. This potential is underlined by studies showing that hydroxychloroquine could be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro, suggesting its use in treating COVID-19 infections (Yao et al., 2020).
Mechanism of Action
The derivative's mechanism of action likely parallels that of its parent compounds. Chloroquine and hydroxychloroquine increase the pH within intracellular vacuoles, affecting processes like protein degradation in lysosomes, assembly of macromolecules in endosomes, and post-translation modification of proteins in the Golgi apparatus. This action could interfere with antigen processing in macrophages and other antigen-presenting cells, down-regulating the immune response against autoantigenic peptides, which is relevant in diseases like rheumatoid arthritis and systemic lupus erythematosus (Fox, 1993).
Potential for Repurposing
Given the global health crisis caused by COVID-19, repurposing old drugs like chloroquine and hydroxychloroquine, and by extension their derivatives, is a critical strategy. The diverse mechanisms of action of these compounds, such as altering the acidic environment inside lysosomes and endosomes, and inhibiting cytokine storms, make them potential candidates for treating viral infections like COVID-19 (Tripathy et al., 2020).
作用機序
While the exact mechanism of action for “Didesethyl Chloroquine Hydroxyacetamide-d4” is not specified, it’s worth noting that chloroquine and its derivatives are known for their antimalarial activity. They are used to treat susceptible infections with P. vivax, P. malariae, P. ovale, and P. falciparum .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOIOWFYPCSSQ-BRVWLQDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NC(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675837 |
Source


|
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216956-86-3 |
Source


|
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)





